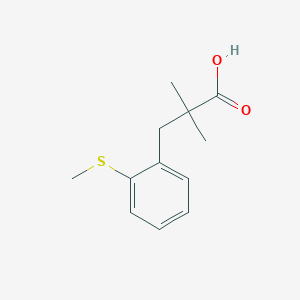
2,2-Dimethyl-3-(2-(methylthio)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-[2-(methylsulfanyl)phenyl]propanoic acid is an organic compound with the molecular formula C12H16O2S. This compound is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a propanoic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(methylsulfanyl)benzene with 2,2-dimethylpropanoic acid under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, is common in large-scale synthesis . These methods ensure efficient production while maintaining the structural integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-[2-(methylsulfanyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-3-[2-(methylsulfanyl)phenyl]propanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-3-[2-(methylsulfanyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3-(methylsulfanyl)propanoic acid: A structurally similar compound with slight variations in the substituents on the phenyl ring.
2,2-Dimethyl-3-(methylsulfanyl)butanoic acid: Another similar compound with an additional carbon in the alkyl chain.
Uniqueness
2,2-Dimethyl-3-[2-(methylsulfanyl)phenyl]propanoic acid is unique due to the specific positioning of the methylsulfanyl group on the phenyl ring and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C12H16O2S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(2-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2S/c1-12(2,11(13)14)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,13,14) |
Clé InChI |
CLYZLBCGWNSZEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1SC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



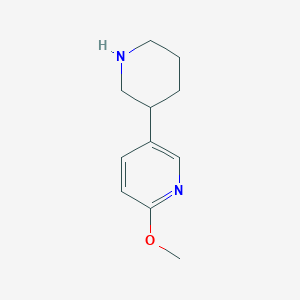
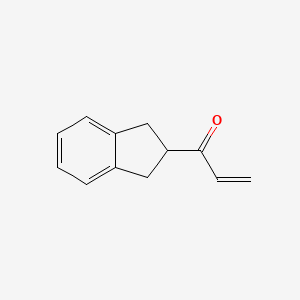
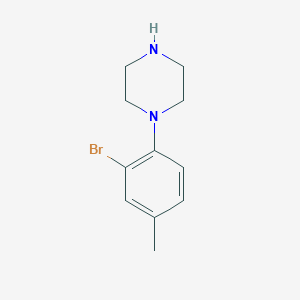
![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
![4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B13588150.png)

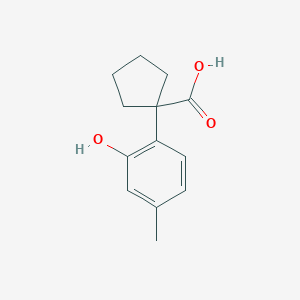
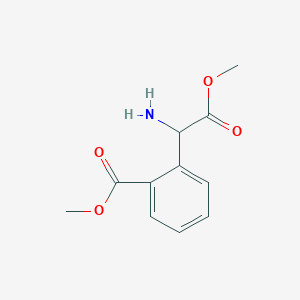

aminehydrochloride](/img/structure/B13588167.png)
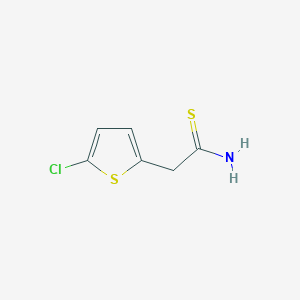
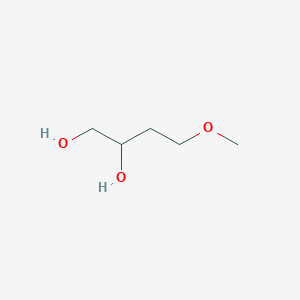
![4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
